molecular formula C20H26NO4+ B1262561 Laudanine(1+)

Laudanine(1+)

Cat. No. B1262561
M. Wt: 344.4 g/mol
InChI Key: MPYHGNAJOKCMAQ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Laudanine(1+) is an organic cation that is the conjugate acid of laudanine, obtained by protonation of the tertiary amino group. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a laudanine.

Scientific Research Applications

Historical Analysis of Chemical Theories

Laudanine(1+) has been referenced in the context of historical analyses of chemical theories, specifically in discussions about the evolution of scientific theories from phlogiston theory to oxidation theory. The research suggests that Laudanine(1+) has played a role in understanding the historical and philosophical aspects of scientific progress, illustrating the link between history and philosophy in science (Du Hong, 2009).

Biosynthesis Pathways

Laudanine(1+) has been studied for its role in the biosynthesis of papaverine, an opium alkaloid. The biosynthetic pathway involves the conversion of norcoclaurine into (S)-reticuline, which is then methylated to generate (S)-laudanine. This process is a critical step in the production of papaverine, highlighting the significance of Laudanine(1+) in the biosynthesis of important alkaloids (Xu Han et al., 2010).

Impurities in Processed Morphine and Heroin

Laudanine(1+) is a member of the tetrahydrobenzylisoquinoline family and has been identified as an impurity in processed morphine and heroin. Studies have focused on how these alkaloids degrade under certain conditions and the formation of impurities during the processing of these substances, shedding light on the forensic analysis and classification of illicit drug samples (Steven G. Toske et al., 2006).

Role in Neurology and Pharmacology

Laudanine(1+) has been studied for its effects on the central nervous system, particularly in relation to its interactions with nicotinic acetylcholine receptors. The compound's actions at these receptors could have implications for understanding and potentially treating conditions related to the nervous system (Florence Chiodini et al., 2001).

properties

Product Name

Laudanine(1+)

Molecular Formula

C20H26NO4+

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenol

InChI

InChI=1S/C20H25NO4/c1-21-8-7-14-11-19(24-3)20(25-4)12-15(14)16(21)9-13-5-6-18(23-2)17(22)10-13/h5-6,10-12,16,22H,7-9H2,1-4H3/p+1

InChI Key

MPYHGNAJOKCMAQ-UHFFFAOYSA-O

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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